molecular formula C18H22N2O3S B4986604 N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4986604
M. Wt: 346.4 g/mol
InChI Key: VQDMKAOUQSYDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a 4-methylbenzyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the glycinamide reacts with 4-methylbenzyl chloride.

    Addition of the Phenylsulfonyl Group: The final step involves the sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N2-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved products with the removal of the sulfonyl group.

    Substitution: New compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in studies investigating enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industrial Applications: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)alaninamide: Similar structure but with an alaninamide backbone.

    N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)valinamide: Similar structure but with a valinamide backbone.

Uniqueness

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-20(24(22,23)17-7-5-4-6-8-17)14-18(21)19-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDMKAOUQSYDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.